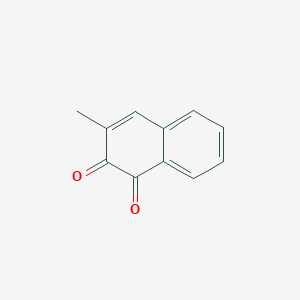
Naphthalenedione, methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalenedione, methyl- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound is known for its interesting chemical properties and potential applications in various fields such as chemistry, biology, and medicine. Naphthalenedione, methyl- is also referred to as menadione or vitamin K3, which is a synthetic form of vitamin K.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Naphthalenedione, methyl- can be synthesized through various methods. One common method involves the oxidation of 2-methylnaphthalene using chromic acid or potassium permanganate. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation.
Another method involves the Friedel-Crafts acylation of naphthalene with methyl chloroformate in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction produces naphthalenedione, methyl- as the main product.
Industrial Production Methods
In industrial settings, naphthalenedione, methyl- is produced through large-scale oxidation processes. The starting material, 2-methylnaphthalene, is oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction is carried out in large reactors under controlled temperature and pressure conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalenedione, methyl- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form naphthoquinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, and nitric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated and nitrated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Naphthalenedione, methyl- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It is used in studies related to cellular respiration and oxidative stress due to its ability to generate reactive oxygen species.
Medicine: It is used as a vitamin K supplement to treat vitamin K deficiency and related disorders. It also has potential anticancer properties and is being studied for its role in cancer therapy.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Naphthalenedione, methyl- exerts its effects through its role as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues in certain proteins. This process is essential for the activation of vitamin K-dependent proteins involved in blood clotting and bone metabolism. The compound is converted to its active form, menaquinone (vitamin K2), in the liver, where it participates in the carboxylation process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthoquinone: A closely related compound with similar chemical properties but lacks the methyl group.
Menadione (Vitamin K3): Another name for naphthalenedione, methyl-, highlighting its role as a synthetic vitamin K.
Phylloquinone (Vitamin K1): A naturally occurring form of vitamin K found in plants.
Menaquinone (Vitamin K2): A naturally occurring form of vitamin K produced by bacteria in the gut.
Uniqueness
Naphthalenedione, methyl- is unique due to its synthetic origin and its ability to be converted into the active form of vitamin K2 in the body. This makes it a valuable compound for both research and therapeutic applications, particularly in the treatment of vitamin K deficiency and related disorders.
Eigenschaften
CAS-Nummer |
31907-43-4 |
|---|---|
Molekularformel |
C11H8O2 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
3-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C11H8O2/c1-7-6-8-4-2-3-5-9(8)11(13)10(7)12/h2-6H,1H3 |
InChI-Schlüssel |
DPYICENZOMGYST-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C(=O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



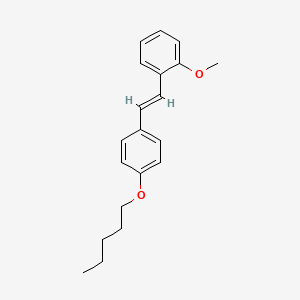
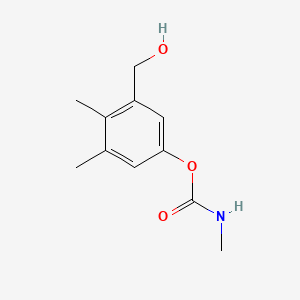
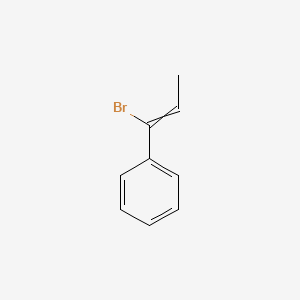
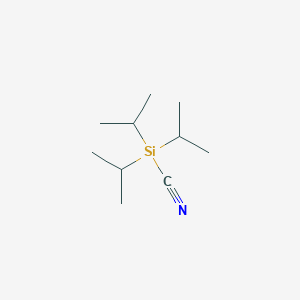
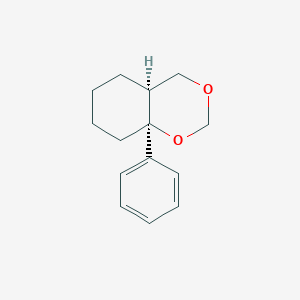
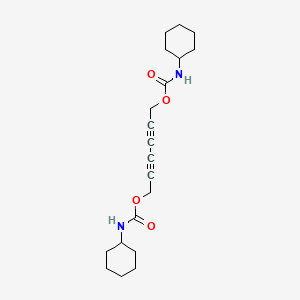
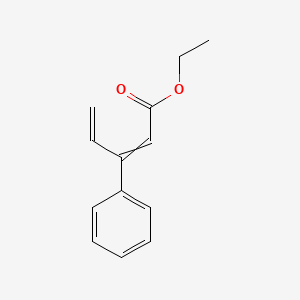
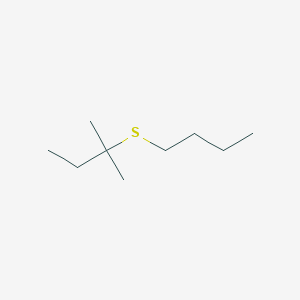


![Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]-](/img/structure/B14684842.png)

![13-Oxadispiro[5.0.5.1]tridecan-1-one](/img/structure/B14684853.png)
